(rac)-4-Hydroxymethyl Ambrisentan-d3

Stable isotope labeling Mass spectrometry Internal standard design

(rac)-4-Hydroxymethyl Ambrisentan-d3 (CAS 1287096-42-7) is a stable isotope-labeled analogue of the principal oxidative metabolite of ambrisentan, a selective endothelin type A receptor antagonist approved for pulmonary arterial hypertension (PAH). The compound carries three deuterium atoms specifically placed on the pyrimidine 6-methyl group, yielding a molecular formula of C22H19D3N2O5 and a molecular weight of 397.44 Da—a +3.02 Da mass shift relative to the unlabeled metabolite (C22H22N2O5, monoisotopic mass 394.15 Da).

Molecular Formula C22H22N2O5
Molecular Weight 397.4 g/mol
Cat. No. B12415929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-4-Hydroxymethyl Ambrisentan-d3
Molecular FormulaC22H22N2O5
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
InChIInChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3
InChIKeyPDUAYPFMBRYSNN-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(rac)-4-Hydroxymethyl Ambrisentan-d3: Deuterated Racemic Metabolite Reference Standard for Endothelin Receptor Antagonist Bioanalysis


(rac)-4-Hydroxymethyl Ambrisentan-d3 (CAS 1287096-42-7) is a stable isotope-labeled analogue of the principal oxidative metabolite of ambrisentan, a selective endothelin type A receptor antagonist approved for pulmonary arterial hypertension (PAH). The compound carries three deuterium atoms specifically placed on the pyrimidine 6-methyl group, yielding a molecular formula of C22H19D3N2O5 and a molecular weight of 397.44 Da—a +3.02 Da mass shift relative to the unlabeled metabolite (C22H22N2O5, monoisotopic mass 394.15 Da) . The racemic nature of this standard encompasses both (R)- and (S)-enantiomers, distinguishing it from enantiopure (S)-4-hydroxymethyl ambrisentan reference materials . In human plasma, 4-hydroxymethyl ambrisentan accounts for approximately 4% of the parent drug AUC, with formation mediated primarily by CYP3A4 and, to a lesser extent, CYP3A5 and CYP2C19 [1].

Why (rac)-4-Hydroxymethyl Ambrisentan-d3 Cannot Be Replaced by Unlabeled Metabolite or Alternative Deuterated Standards


Substituting (rac)-4-Hydroxymethyl Ambrisentan-d3 with the unlabeled metabolite (CAS 1106685-84-0) or with alternative deuterated forms introduces quantifiable analytical risk. The unlabeled compound co-elutes with endogenous 4-hydroxymethyl ambrisentan in biological matrices, making it unusable as an internal standard for LC-MS/MS quantification [1]. Alternative deuterated analogs—such as Ambrisentan-d3 (CAS 1189479-60-4, deuterated on the methoxy group) or 4-Hydroxymethylambrisentan-d5 (CAS 2012598-50-2, deuterated on phenyl rings)—differ in both the number and location of deuterium atoms, which can produce divergent chromatographic retention times, ionization efficiencies, and matrix effect correction behavior compared to the d3-pyrimidine-methyl-labeled form . Furthermore, single-enantiomer standards cannot serve as surrogates when the analytical method must quantify both (R)- and (S)-metabolite forms simultaneously . The specific deuteration at the 6-methyl position also ensures that the hydroxymethyl metabolic transformation site remains structurally undisturbed, preserving authentic fragmentation patterns in MS/MS detection.

(rac)-4-Hydroxymethyl Ambrisentan-d3: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Site-Specific Deuterium Placement Provides a +3.02 Da Mass Shift Without Altering the Metabolic Transformation Site

(rac)-4-Hydroxymethyl Ambrisentan-d3 incorporates three deuterium atoms exclusively at the pyrimidine 6-methyl position, producing a monoisotopic mass of approximately 397.17 Da compared to 394.15 Da for the unlabeled metabolite—a +3.02 Da shift that provides baseline mass separation in MS detection . This placement is structurally distinct from Ambrisentan-d3 (CAS 1189479-60-4, deuterated on the β-methoxy group; formula C22H19D3N2O4, MW 381.4 Da) and from 4-Hydroxymethylambrisentan-d5 (CAS 2012598-50-2, deuterated on phenyl rings; formula C22H17D5N2O5, MW 399.45 Da) . The d3-pyrimidine-methyl labeling leaves the hydroxymethyl group—the site of CYP-mediated metabolic formation—unmodified, preserving native MS/MS fragmentation pathways for metabolite identification and quantification.

Stable isotope labeling Mass spectrometry Internal standard design

Enabling Sub-nanogram/mL Sensitivity: LLOQ of 0.34 ng/mL Achieved in Validated LC-MS/MS Assay Using Stable Isotope-Labeled Internal Standard

A validated LC-MS/MS method for simultaneous quantification of endothelin receptor antagonists and their metabolites in human plasma achieved a lower limit of quantification (LLOQ) of 0.34 ng/mL for 4-hydroxymethyl ambrisentan (OH-ambrisentan), with intra-day precision of 2.03–19.8% and inter-day precision of 0.65–14.0% across QC levels [1]. This sensitivity was enabled by the use of stable isotopically labelled analogues as internal standards for each analyte and metabolite. Without a deuterated internal standard, endogenous 4-hydroxymethyl ambrisentan in patient plasma cannot be distinguished from the spiked reference compound, and matrix effects from co-eluting plasma components introduce quantification bias that cannot be corrected by non-isotopic internal standards [2]. In comparison, the unlabeled (rac)-4-Hydroxymethyl Ambrisentan standard produces an identical MRM transition to the endogenous analyte, rendering it unsuitable as an internal standard in biological matrices.

Bioanalytical method validation LC-MS/MS Therapeutic drug monitoring

Divergent Pharmacokinetic Response to CYP3A4 Inhibition: Metabolite Cmax Decreased 16.5% While Parent Drug Cmax Increased 20.0%

In a clinical DDI study of 16 healthy male subjects, co-administration of ambrisentan 10 mg with ketoconazole 400 mg (a strong CYP3A4 inhibitor) produced directionally opposite effects on parent drug versus metabolite exposure [1]. Ambrisentan Cmax increased by 20.0% and AUC0–∞ increased by 35.3%, whereas 4-hydroxymethyl ambrisentan Cmax decreased by 16.5% and AUC0–∞ decreased by 4.0%. This divergent behavior—parent drug exposure rising while metabolite exposure falls—demonstrates that the oxidative pathway to 4-hydroxymethyl ambrisentan is CYP3A4-dependent and can be pharmacologically modulated. By contrast, steady-state rifampicin (a CYP3A4 inducer) produced no clinically relevant change in 4-hydroxymethyl ambrisentan systemic exposure, with ambrisentan Cmax and AUCτ values similar (+2% and −4%, respectively) to ambrisentan alone [2].

Drug-drug interaction CYP3A4 Pharmacokinetics Ketoconazole

Clean In Vitro Interaction Profile: 4-Hydroxymethyl Ambrisentan Does Not Induce CYP3A4 or Drug Transporters, Unlike Desmethyl Bosentan

A comparative in vitro study by Weiss et al. (2015) assessed the effects of ERA metabolites on drug-metabolizing enzymes and transporters [1]. 4-Hydroxymethyl ambrisentan neither induced mRNA expression of CYP3A4, ABCB1 (P-gp), or ABCG2 (BCRP) in LS180 cells, nor inhibited P-gp function in L-MDR1 cells. It showed only weak inhibition of OATP1B1 and OATP1B3. In stark contrast, desmethyl bosentan—the corresponding metabolite of bosentan—induced CYP3A4 mRNA approximately 6-fold, ABCB1 (P-gp) approximately 4.5-fold, and ABCG2 (BCRP) approximately 2-fold, all at 50 μM. Desmethyl bosentan also inhibited OATP1B1 with an IC50 of 3.8 μM and OATP1B3 with an IC50 of 7.4 μM [1]. This fundamental difference means that 4-hydroxymethyl ambrisentan does not carry the perpetrator DDI liability that the bosentan metabolite pathway does.

Drug transporter induction CYP3A4 induction P-glycoprotein Metabolite safety

Racemic Coverage Enables Simultaneous Quantification of Both Enantiomers, Reducing Method Development Burden Versus Enantiopure Standards

(rac)-4-Hydroxymethyl Ambrisentan-d3 is supplied as a racemic mixture containing both (R)- and (S)-enantiomers of the 4-hydroxymethyl metabolite, as confirmed by the 'rac' designation in its IUPAC nomenclature [1]. This contrasts with the enantiopure (S)-4-Hydroxymethyl Ambrisentan standard (CAS 1106685-66-8), which covers only the pharmacologically relevant S-enantiomer . Although ambrisentan is administered as the (S)-enantiomer and in vivo chiral inversion is negligible (per the FDA label), analytical method development for impurity profiling, forced degradation studies, and chiral stability assessment requires a racemic standard to establish relative retention times and resolution factors for both enantiomers simultaneously. A laboratory using only the (S)-enantiomer standard would need to procure a separate (R)-standard to achieve the same method development scope.

Chiral analysis Method development Reference standard Enantiomer

Optimal Procurement and Application Scenarios for (rac)-4-Hydroxymethyl Ambrisentan-d3 Based on Quantitative Differentiation Evidence


Clinical Bioanalytical Method Development and Validation for ANDA Submissions

When developing LC-MS/MS methods for simultaneous quantification of ambrisentan and its 4-hydroxymethyl metabolite in human plasma for ANDA bioequivalence studies, (rac)-4-Hydroxymethyl Ambrisentan-d3 serves as the stable isotope-labeled internal standard. The validated method by Enderle et al. (2017) demonstrates that a deuterated IS enables an LLOQ of 0.34 ng/mL with precision meeting FDA bioanalytical method validation guidance [1]. The +3.02 Da mass shift ensures baseline resolution from the endogenous metabolite signal. The racemic nature also supports chiral method development when both enantiomers require monitoring [2].

CYP3A4-Mediated Drug-Drug Interaction Studies in Preclinical and Clinical Research

In DDI study designs where CYP3A4 inhibition or induction is evaluated, the directionally opposite pharmacokinetic responses of parent ambrisentan and its 4-hydroxymethyl metabolite demand independent quantification of both analytes [3]. Under ketoconazole co-administration, parent Cmax rises 20.0% while metabolite Cmax falls 16.5% [3]. The deuterated metabolite standard provides the calibration reference needed to accurately track this divergent behavior, ensuring that DDI conclusions are not confounded by analytical cross-reactivity between parent and metabolite MRM channels.

In Vitro Metabolite Safety Screening per FDA MIST Guidance

For pharmaceutical companies conducting metabolite safety assessment under the FDA Safety Testing of Drug Metabolites guidance, 4-hydroxymethyl ambrisentan's clean transporter and enzyme induction profile—no induction of CYP3A4, P-gp, or BCRP versus desmethyl bosentan's 2–6 fold induction—makes it a useful comparator compound [4]. The deuterated standard enables accurate quantification of metabolite levels in hepatocyte incubation or liver microsome experiments without interference from the parent drug, supporting in vitro-to-in vivo extrapolation of metabolite exposure margins.

Therapeutic Drug Monitoring Assay Development for PAH Combination Therapy

PAH patients on combination ERA and PDE5 inhibitor therapy benefit from therapeutic drug monitoring to assess adherence and drug-drug interactions. The validated multiplex LC-MS/MS assay by Enderle et al. (2017), which simultaneously quantifies ambrisentan, bosentan, macitentan, sildenafil, tadalafil, and their main metabolites including 4-hydroxymethyl ambrisentan at an LLOQ of 0.34 ng/mL, relies on stable isotopically labeled internal standards for each analyte [1]. Procuring (rac)-4-Hydroxymethyl Ambrisentan-d3 enables clinical laboratories to implement this comprehensive TDM panel with the same level of analytical rigor established in the published method.

Quote Request

Request a Quote for (rac)-4-Hydroxymethyl Ambrisentan-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.